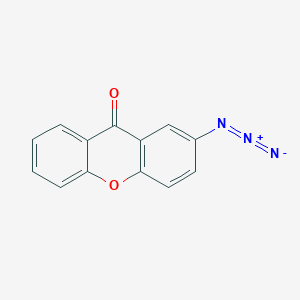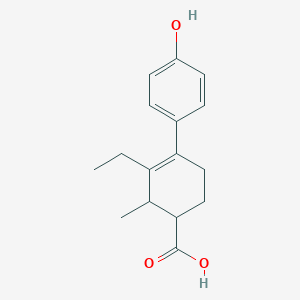![molecular formula C14H12N2O B14699285 1-[Diazo(phenyl)methyl]-4-methoxybenzene CAS No. 20359-74-4](/img/structure/B14699285.png)
1-[Diazo(phenyl)methyl]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Diazo(phenyl)methyl]-4-methoxybenzene is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a phenyl ring, which is further substituted with a methoxy group (-OCH₃). This compound is part of the broader class of diazo compounds, which are known for their versatility in organic synthesis due to their ability to form carbenes and participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Diazo(phenyl)methyl]-4-methoxybenzene typically involves the diazotization of an aromatic amine followed by coupling with a methoxy-substituted benzene. One common method includes:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-methoxybenzene under basic conditions to yield the desired diazo compound.
Industrial Production Methods
Industrial production of diazo compounds often involves similar steps but on a larger scale, with careful control of reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Diazo(phenyl)methyl]-4-methoxybenzene can undergo various types of reactions, including:
Oxidation: The diazo group can be oxidized to form azo compounds.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The diazo group can participate in electrophilic substitution reactions, forming new C-C or C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1-[Diazo(phenyl)methyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in diazo coupling reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[Diazo(phenyl)methyl]-4-methoxybenzene involves the formation of reactive intermediates such as carbenes. These intermediates can insert into various chemical bonds (e.g., C-H, N-H) and participate in cycloaddition reactions. The molecular targets and pathways depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[Diazo(phenyl)methyl]benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
1-[Diazo(phenyl)methyl]-4-chlorobenzene: Contains a chloro group instead of a methoxy group, which can influence its reactivity and applications.
Uniqueness
1-[Diazo(phenyl)methyl]-4-methoxybenzene is unique due to the presence of the methoxy group, which can enhance its reactivity in electrophilic substitution reactions and provide additional functionalization options in synthetic applications.
Propriétés
Numéro CAS |
20359-74-4 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1-[diazo(phenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C14H12N2O/c1-17-13-9-7-12(8-10-13)14(16-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Clé InChI |
PELCHUBBWMKFET-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


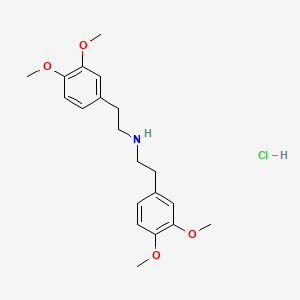

![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
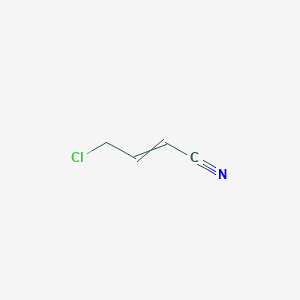
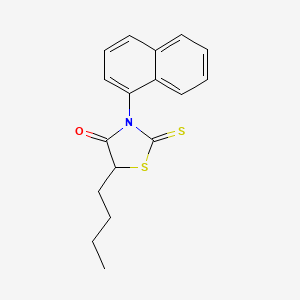
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)

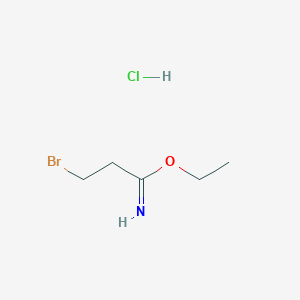
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
